Lincomycin 2,4-Diphosphate

Description

Contextualization within Lincosamide Antibiotics Research

The lincosamide class of antibiotics, which includes lincomycin (B1675468) and its prominent derivative clindamycin (B1669177), is a critical area of research due to its efficacy against a range of bacteria, particularly Gram-positive organisms. researchgate.netnih.gov Research in this field is multifaceted, encompassing the biosynthesis of these complex molecules by Streptomyces species, the development of semi-synthetic derivatives with improved properties, and the investigation of resistance mechanisms. nih.govwikipedia.orgnih.gov

The chemical structure of lincosamides, characterized by an amino acid moiety linked to a sugar, presents numerous sites for modification. researchgate.net Scientific efforts have been directed towards altering these structures to enhance antibacterial activity, broaden the spectrum of susceptible pathogens, and overcome emerging resistance. asm.orgresearchgate.netnih.gov The study of derivatives like Lincomycin 2,4-Diphosphate contributes to a deeper understanding of the structure-activity relationships within the lincosamide family. nih.gov

Significance of Diphosphate (B83284) Modification for Research Avenues

The addition of phosphate (B84403) groups to a parent drug molecule is a well-established strategy in pharmaceutical research, often employed to create prodrugs with enhanced solubility and bioavailability. researchgate.netresearchgate.netnih.gov In the case of lincosamides, the synthesis of phosphorylated derivatives, such as lincomycin-2-phosphate, has been explored to improve their pharmaceutical properties. Research on lincomycin-2-phosphate has shown that this modification can render the antibiotic inactive in vitro, with its activity restored in vivo through enzymatic cleavage of the phosphate group. This prodrug approach can lead to compounds with different pharmacokinetic profiles compared to the parent drug. nih.gov

The diphosphate modification in Lincomycin 2,4-Diphosphate suggests several potential research interests:

Prodrug Development: Investigating whether Lincomycin 2,4-Diphosphate can act as a prodrug, releasing the active lincomycin molecule within a biological system. This would involve studying its stability and the enzymatic processes required for its conversion.

Understanding Degradation Pathways: As an impurity of clindamycin, understanding the formation and properties of Lincomycin 2,4-Diphosphate is crucial for optimizing the manufacturing and storage of clindamycin phosphate. nih.gov

Biochemical Tools: Phosphorylated derivatives of biologically active molecules can serve as valuable tools in biochemical and pharmacological studies to probe enzyme-substrate interactions and cellular uptake mechanisms.

Chemical and Physical Data

Below are tables detailing the chemical and physical properties of Lincomycin 2,4-Diphosphate and its parent compound, lincomycin.

Table 1: Chemical Identification of Lincomycin 2,4-Diphosphate

| Identifier | Value | Source |

|---|---|---|

| Analyte Name | Lincomycin 2,4-Diphosphate | lgcstandards.com |

| Synonyms | 2,4-Phosphatidyl lincomycin, Clindamycin Phosphate Impurity G | nih.gov |

| Molecular Formula | C18H36N2O12P2S | lgcstandards.com |

Table 2: Chemical Properties of Lincomycin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H34N2O6S | wikipedia.org |

| Molar Mass | 406.54 g·mol−1 | wikipedia.org |

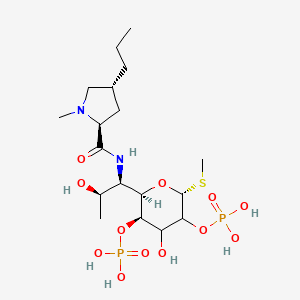

Structure

3D Structure

Properties

Molecular Formula |

C18H36N2O12P2S |

|---|---|

Molecular Weight |

566.5 g/mol |

IUPAC Name |

[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1 |

InChI Key |

GQOJXCBQPMDETP-DUWVIQLRSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Lincomycin and Its Diphosphate Derivative

Elucidation of Lincomycin (B1675468) Biosynthesis

The structural complexity of lincomycin, particularly its unusual sulfur-containing thiooctose core, has made its biosynthesis a subject of considerable scientific interest. pnas.orgnih.gov The pathway is understood to be bifurcated, with separate routes producing the PPL and MTL moieties. plos.org The final steps involve the condensation of these two building blocks and subsequent modifications to yield the mature antibiotic. asm.org While much of the pathway has been elucidated, the precise enzymatic steps for the conversion of key intermediates have been a focus of ongoing research. pnas.orgnih.gov

The formation of lincomycin relies on the convergence of two specialized biosynthetic pathways that generate its core components.

The methyllincosamide (MTL) moiety is an unconventional eight-carbon thiosugar that forms the core of lincomycin. pnas.orgnih.gov Its biosynthesis begins with a trans-aldol reaction between a C5 acceptor, D-ribose 5-phosphate, and a C3 donor, which can be either D-fructose 6-phosphate or D-sedoheptulose 7-phosphate. nih.gov This initial step is catalyzed by the enzyme LmbR. nih.gov

The resulting eight-carbon sugar phosphate (B84403) undergoes a series of transformations. An isomerization reaction mediated by LmbN follows the initial condensation. nih.govasm.org Subsequent steps, catalyzed by LmbP (a kinase), LmbK (a phosphatase), and LmbO (a guanylyltransferase), lead to the formation of a key intermediate, GDP-ᴅ-erythro-α-ᴅ-gluco-octose. nih.govasm.org The pathway from this GDP-activated octose to the final amino sugar, GDP-ᴅ-α-ᴅ-lincosamide, involves several crucial enzymatic reactions, including epimerization, dehydration, and transamination, which have been a significant area of investigation. pnas.orgnih.govnih.gov

The second precursor, 4-propyl-L-proline (PPL), is an uncommon amino acid derivative that originates from L-tyrosine. frontiersin.orgnih.gov The biosynthetic pathway for PPL is shared among several structurally diverse natural products, including the antitumor agent pyrrolobenzodiazepine and the bacterial hormone hormaomycin. frontiersin.orgnih.gov

The initial step in PPL biosynthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the heme protein LmbB2. plos.org This is followed by an extradiol cleavage of the L-DOPA ring by the L-DOPA-2,3-dioxygenase, LmbB1. frontiersin.org The subsequent steps, leading to the formation of the final PPL structure, are catalyzed by a series of enzymes including LmbW, LmbA, LmbX, and LmbY. frontiersin.orgnih.gov Gene inactivation and in vitro studies have been instrumental in proposing a revised sequence of events involving methylation, C-C bond cleavage, isomerization, and reduction to complete the synthesis of PPL. frontiersin.orgnih.govresearchgate.net

The biosynthesis of lincomycin is governed by a dedicated set of enzymes encoded by genes clustered together in the genome of the producing organism, Streptomyces lincolnensis. nih.gov

Recent research has successfully identified and characterized the enzymes responsible for the previously unknown steps in the maturation of the MTL core. pnas.orgnih.gov The conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide is accomplished through the coordinated action of four enzymes: LmbM, LmbL, and their homologs from the celesticetin (B1194208) biosynthetic pathway, CcbZ and CcbS. pnas.orgnih.govnih.gov

These enzymes catalyze a sequence of reactions including a 6-epimerization by LmbM, a 6,8-dehydration by LmbL and CcbZ, a second epimerization at the 4-position also by LmbM, and a final 6-transamination by CcbS. pnas.orgnih.gov The bifunctionality of LmbM in catalyzing epimerization at two different positions is a noteworthy feature of this pathway. nih.gov

The attachment of the PPL moiety to the amino sugar involves LmbD. sciengine.com The divergence between the lincomycin and celesticetin biosynthetic pathways is determined by the homologous pyridoxal-5'-phosphate (PLP)-dependent enzymes, LmbF and CcbF. rsc.orgrsc.org LmbF catalyzes a β-elimination reaction to form a thiol group, which is a key step in lincomycin formation. rsc.orgrsc.org In contrast, CcbF from the celesticetin pathway catalyzes a decarboxylation-coupled oxidative deamination. rsc.org

Table 1: Key Enzymes in Lincomycin Biosynthesis

| Enzyme | Gene | Function | Reference |

|---|---|---|---|

| LmbM | lmbM | Catalyzes 6-epimerization and 4-epimerization of GDP-octose intermediates. | nih.gov, pnas.org, nih.gov |

| LmbL | lmbL | Involved in the 6,8-dehydration of the GDP-octose intermediate. | nih.gov, pnas.org, nih.gov |

| CcbZ | ccbZ | Homolog of LmbZ; works with LmbL in the dehydration step. | nih.gov, pnas.org, nih.gov |

| CcbS | ccbS | Homolog of LmbS; catalyzes the final 6-transamination to form GDP-ᴅ-α-ᴅ-lincosamide. | nih.gov, pnas.org, nih.gov |

| LmbF | lmbF | PLP-dependent enzyme that catalyzes β-elimination to form a sulfhydryl group. | rsc.org, rsc.org |

| CcbF | ccbF | PLP-dependent enzyme in the celesticetin pathway; catalyzes decarboxylation-coupled oxidative deamination. | rsc.org, rsc.org |

The genes responsible for lincomycin biosynthesis are organized into the lmb gene cluster in Streptomyces lincolnensis. nih.gov A homologous cluster, the ccb gene cluster, directs the synthesis of the related antibiotic celesticetin. nih.govplos.org Comparative analysis of these two clusters has been crucial for understanding the function of individual genes and the evolutionary relationship between the two pathways. nih.govsciengine.com

The lmb cluster contains all the necessary genes for the synthesis of both the PPL and MTL precursors, their condensation, and subsequent modifications. asm.orgnih.gov This includes structural genes encoding the biosynthetic enzymes, as well as regulatory genes like lmbU that control the expression of the biosynthetic genes. asm.orgnih.gov The ccb cluster shares many homologous genes responsible for the synthesis of the core lincosamide structure but lacks the specific genes required for PPL biosynthesis, instead utilizing L-proline. frontiersin.orgplos.org The presence of PPL biosynthetic genes in the lmb cluster but not the ccb cluster highlights a key evolutionary divergence point. plos.orgnih.gov

Interplay with Cellular Metabolism and Detoxification Pathways

Global regulators play a crucial role in activating the lincomycin biosynthetic (lmb) gene cluster. Transcriptional regulators such as AdpAlin, BldD, and SLCG_Lrp directly or indirectly control the expression of structural, regulatory, and resistance genes within the cluster. mdpi.comfrontiersin.orgnih.gov For instance, SLCG_Lrp, a member of the Lrp family, positively regulates lincomycin biosynthesis by promoting nitrogen metabolism and repressing fatty acid metabolism, thereby channeling precursors and energy toward antibiotic production. mdpi.com Deletion of these key regulator genes can significantly impair or completely abolish lincomycin production, highlighting the hierarchical control linking secondary metabolism to the cell's fundamental processes. frontiersin.orgnih.govasm.org

A remarkable feature of lincomycin biosynthesis is its direct co-opting of a cellular detoxification pathway. acs.org The process utilizes mycothiol (B1677580) (MSH), a key thiol in actinomycetes used for neutralizing toxic compounds. rsc.orgsemanticscholar.org An intermediate in the lincomycin pathway becomes conjugated to MSH, forming a mercapturic acid derivative, which is essentially a "waste product" of the detoxification system. rsc.orgsemanticscholar.orgrsc.org The biosynthetic pathway ingeniously "rescues" this intermediate through a critical deacetylation step. rsc.orgsemanticscholar.org This deacetylation of the N'-acetyl-S-cysteine residue is the trigger that allows the intermediate to escape the detoxification cycle and proceed toward the final steps of lincomycin synthesis. rsc.orgrsc.org This metabolic coupling represents a sophisticated evolutionary strategy where reactions typically associated with degradation and detoxification are repurposed for constructive biosynthesis. acs.org

| Regulatory Protein | Function in S. lincolnensis | Reference(s) |

| SLCG_Lrp | Positively regulates lincomycin biosynthesis. Promotes nitrogen metabolism and represses fatty acid metabolism. Directly activates genes within the lincomycin biosynthetic cluster. | mdpi.com |

| AdpAlin | A pleiotropic regulator that positively controls lincomycin biosynthesis and morphological differentiation. Binds to the upstream regions of multiple lmb operons. | frontiersin.org |

| LmbU | A cluster-situated transcriptional regulator that promotes lincomycin production by activating the transcription of key biosynthetic genes like lmbA, lmbC, and lmbW, while repressing others. | asm.org |

| BldD | A global developmental regulator that directly binds to the upstream regions of multiple structural, resistance, and regulatory genes in the lmb cluster, activating their transcription. | nih.gov |

Chemical Synthesis of Lincomycin 2,4-Diphosphate and Analogs

The chemical synthesis of phosphorylated lincosamides is driven by the need to create derivatives with altered properties. Lincomycin 2,4-Diphosphate itself is recognized as an impurity in the synthesis of related compounds, such as Clindamycin (B1669177) Phosphate. daicelpharmastandards.com

The phosphorylation of lincomycin and its derivatives is a well-established chemical process. A common and effective method involves reacting the parent lincosamide with a suitable phosphorylating agent in the presence of an acid-binding agent, typically a tertiary amine like pyridine. google.com Phosphoryl trichloride (B1173362) (POCl₃) is a frequently used phosphorylating agent for this transformation. google.com

To achieve regioselectivity and prevent unwanted side reactions, the process often requires the use of protecting groups. For example, to selectively phosphorylate the hydroxyl group at the C-2 position, the hydroxyls at the C-3, C-4, and C-7 positions can be protected. google.com The reaction is generally conducted at low temperatures (e.g., -40°C to -20°C) to control its exothermicity and minimize the formation of byproducts. google.com Following the phosphorylation step, hydrolysis is performed to remove the phosphorylating agent's remaining chlorine atoms and subsequently deprotect the other hydroxyl groups, yielding the desired phosphate derivative. google.comgoogle.com Isolation and purification of the target compound, such as lincomycin-2-phosphate, can be achieved using techniques like ion-exchange chromatography. google.comnih.gov

A specific, targeted synthetic route exclusively for Lincomycin 2,4-Diphosphate is not prominently detailed in the literature, as it is primarily considered a process-related impurity. Its formation is a consequence of the phosphorylation methodologies used to create mono-phosphate derivatives.

During the synthesis of compounds like lincomycin-2-phosphate, the incomplete protection of other hydroxyl groups or the use of more forceful reaction conditions can lead to the formation of di- and tri-phosphorylated species. Lincomycin possesses multiple free hydroxyl groups at positions 2, 3, 4, and 7. While protecting groups can direct phosphorylation, their application may not be perfect, allowing for phosphorylation at other sites. The synthesis of lincomycin-2-phosphate, for instance, involves protecting the 3,4- and 7-hydroxyls. google.com If the 4-hydroxyl group remains unprotected or is deprotected during the reaction, it becomes susceptible to phosphorylation, leading to the formation of Lincomycin 2,4-Diphosphate alongside the desired 2-phosphate. The presence of this diphosphate (B83284) compound as a known impurity necessitates its separation and characterization during the quality control of lincosamide phosphate manufacturing. daicelpharmastandards.com

The design of novel lincosamide analogues aims to overcome challenges such as bacterial resistance and to broaden the spectrum of activity. harvard.edu Modern synthetic chemistry enables the creation of lincosamides with significant modifications to both the amino acid (southern half) and the amino-octose sugar (northern half) moieties. researchgate.netharvard.edu

Researchers have developed fully synthetic, convergent approaches that allow for extensive diversification. harvard.edu For example, novel analogues have been created by replacing lincomycin's native propyl-proline residue with rationally designed bicyclic amino acid moieties, such as a rigid oxepanoproline scaffold. harvard.eduresearchgate.net These new core structures can then be subjected to phosphorylation, creating entirely new classes of lincosamide phosphate analogues. The goal is to develop structure-activity relationships for these novel scaffolds to improve their antibacterial profiles. harvard.edu

Furthermore, solid-phase synthesis techniques, such as those using an oxime resin, are being explored to rapidly generate diverse lincosamide analogues. researchgate.net This method allows for the efficient coupling of various amino acid moieties onto glycosylamine scaffolds, including methylthiolincosamine, under mild conditions. researchgate.net Such platforms could be readily adapted to incorporate phosphate groups, accelerating the discovery of new, potentially bioactive phosphorylated lincosamides.

Molecular Mechanisms of Action and Interaction of Lincomycin Relevant to Diphosphate

Ribosomal Target Binding and Inhibition of Protein Synthesis

Lincomycin (B1675468) and its derivatives act by binding exclusively to the 50S subunit of the bacterial ribosome, which is the large subunit responsible for forming peptide bonds. merckvetmanual.comscbt.com This binding interferes with the peptidyl transferase center (PTC), the active site for protein synthesis, ultimately inhibiting the elongation of the polypeptide chain. nih.govnih.gov The interaction physically obstructs the proper positioning of transfer RNA (tRNA) molecules in the ribosome's A-site, preventing the addition of new amino acids to the growing protein. nih.gov

The binding of lincosamides like Lincomycin to the 50S ribosomal subunit is a highly specific interaction. merckvetmanual.comscbt.com These antibiotics target the entrance of the ribosomal exit tunnel. nih.gov The chemical structure of Lincomycin, which includes an amino acid moiety (propyl hygric acid) and a sugar moiety (α-methylthiolincosamine or α-MTL), allows it to function as a structural analog of the end of a tRNA molecule. drugbank.comnih.gov This mimicry is key to its ability to bind to the ribosome. drugbank.com The primary determinant for this targeting is the α-MTL portion of the molecule, which is responsible for most of the critical interactions with the ribosomal RNA (rRNA). nih.gov

Structural studies of Lincomycin complexed with the Staphylococcus aureus 50S ribosomal subunit have identified the precise nucleotides within the 23S rRNA that are crucial for binding. The α-MTL sugar moiety forms a network of hydrogen bonds with several key residues in the peptidyl transferase center. nih.govdrugbank.com

Key interactions include:

A2058 and C2611: The O2 hydroxyl group of the α-MTL forms hydrogen bonds with the N1 of adenine (B156593) A2058 and N4 of cytosine C2611. nih.gov

G2505 and A2058: The O3 hydroxyl group interacts with the phosphate (B84403) oxygens of guanine (B1146940) G2505 and the N6 of adenine A2058. nih.gov

A2059 and G2503: The O4 hydroxyl group forms hydrogen bonds with the N6 of adenine A2059 and the O2 of the ribofuranose sugar of guanine G2503. nih.gov

G2505: Additionally, the amide nitrogen that links the two main parts of the Lincomycin molecule forms a hydrogen bond with the O4' of guanine G2505. nih.gov

These interactions anchor the drug firmly in its binding pocket, leading to the inhibition of protein synthesis. nih.gov The importance of these nucleotides is highlighted by common resistance mechanisms, which often involve the modification (methylation) of A2058. nih.govdrugbank.com

Table 1: Hydrogen Bond Interactions between Lincomycin and 23S rRNA

| Lincomycin Moiety | 23S rRNA Nucleotide | Interaction Details |

|---|---|---|

| α-MTL (O2 Group) | A2058 (N1) | Forms hydrogen bond. nih.gov |

| α-MTL (O2 Group) | C2611 (N4) | Forms hydrogen bond. nih.gov |

| α-MTL (O3 Group) | G2505 (Phosphate Oxygens) | Forms hydrogen bond. nih.gov |

| α-MTL (O3 Group) | A2058 (N6) | Forms hydrogen bond. nih.gov |

| α-MTL (O4 Group) | A2059 (N6) | Forms hydrogen bond. nih.gov |

| α-MTL (O4 Group) | G2503 (Sugar O2) | Forms hydrogen bond. nih.gov |

| Bridging Amide NH | G2505 (O4') | Forms hydrogen bond. nih.gov |

To understand the stability of the antibiotic-ribosome complex at physiological temperatures, all-atom explicit-solvent molecular dynamics (MD) simulations have been performed. nih.gov Studies starting from high-resolution cryo-electron microscopy (cryo-EM) structures of the lincomycin-bound ribosome show that while atomic fluctuations increase with temperature, the average structure of the bound Lincomycin remains very close to the experimentally determined structure. nih.gov These simulations also highlight the crucial role of a network of ordered water molecules in mediating interactions between the drug and the ribosome, contributing to the stability of the complex. nih.govmpg.de The dynamics reveal that the propyl hygric acid moiety of Lincomycin has more rotational freedom than the α-MTL moiety, which is tightly anchored by hydrogen bonds. drugbank.com

Structural Biology of Compound-Ribosome Complexes

The precise understanding of how Lincomycin interacts with the ribosome is derived from high-resolution structural biology techniques.

X-ray Crystallographic Studies

X-ray crystallography has been instrumental in visualizing the interaction between lincosamides and the bacterial ribosome. oup.com Crystal structures of the 50S ribosomal subunit from Staphylococcus aureus in complex with Lincomycin have been determined, providing detailed atomic-level views of the binding site. nih.govoup.com These studies required soaking crystals of the 50S subunit in solutions containing the antibiotic before flash-freezing them for data collection at synchrotron facilities. oup.com The resulting electron density maps clearly show Lincomycin bound at the PTC, confirming its mechanism of action by blocking the A-site of the tRNA binding site. nih.govoup.com These structures have been crucial for understanding drug selectivity and the chemical basis for inhibition. oup.com

Table 2: X-ray Crystallography Data for Lincomycin-Ribosome Complex

| Organism | Complex | Technique | Key Finding |

|---|---|---|---|

| Staphylococcus aureus | SA50S–lincomycin | X-ray Crystallography | Revealed binding at the PTC, blocking the A-site tRNA binding site. nih.govoup.com |

| Thermus thermophilus | T. thermophilus 70S-Lincomycin | X-ray Crystallography | Provided detailed interactions, including a Van der Waals contact with G2505. chemrxiv.org |

Cryo-EM and NMR Approaches

Recent advances in cryo-electron microscopy (cryo-EM) have enabled the determination of antibiotic-ribosome complex structures at near-atomic resolutions, often below 2.0 Å. nih.govmpg.de High-resolution cryo-EM structures of the Escherichia coli 70S ribosome with bound Lincomycin have been obtained. nih.govresearchgate.net These studies provide exceptionally clear maps of the antibiotic-ribosome interactions, including the visualization of solvent networks, such as ordered water molecules, that mediate further contacts between the drug and its target. nih.govmpg.de The cryo-EM data confirms the binding mode seen in crystallographic studies and reveals a high degree of structural conservation for how related antibiotics bind. nih.govresearchgate.net

While Nuclear Magnetic Resonance (NMR) spectroscopy is more challenging for large complexes like the ribosome, it is a powerful tool for studying the dynamics and interactions of smaller components. NMR has been used to study enzyme-RNA complexes involved in resistance to lincosamides, providing insights into the molecular basis of these mechanisms. uu.nl Furthermore, NMR experiments, in conjunction with other techniques, have been used to show how the conformation of antibiotic precursors is pre-organized for ribosomal binding. chemrxiv.org

Mechanisms of Antimicrobial Resistance at the Molecular Level

Ribosomal Target Modification

The bacterial ribosome is the primary target for lincosamide antibiotics. Modifications to the 23S rRNA component of the 50S ribosomal subunit can prevent the binding of these drugs, thereby rendering the bacterium resistant. These modifications are primarily achieved through two mechanisms: methylation of the ribosomal RNA and point mutations at the target site. researchgate.netfrontiersin.org

Methylation of Ribosomal RNA (e.g., A2058)

The most prevalent mechanism of acquired resistance to lincosamides is the enzymatic methylation of specific adenine (B156593) residues within the 23S rRNA. ijprajournal.com This modification is carried out by a family of enzymes known as Erm methyltransferases. These enzymes catalyze the mono- or dimethylation of the N6 position of adenine at residue A2058 (Escherichia coli numbering). mcmaster.canih.gov This methylation event leads to a conformational change in the ribosomal binding pocket, which in turn reduces the affinity of macrolides, lincosamides, and streptogramin B antibiotics. nih.gov This cross-resistance is commonly referred to as the MLSB phenotype. ijprajournal.commcmaster.ca The expression of Erm methyltransferases can be either constitutive or inducible, with inducible expression being triggered by the presence of a macrolide inducer. frontiersin.orgijprajournal.com

Another significant methyltransferase, Cfr, confers a broader spectrum of resistance. The Cfr enzyme methylates the C8 position of adenine at residue A2503 in the 23S rRNA. oup.comnih.gov This modification results in resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A, a phenotype designated PhLOPSA. oup.comnih.govasm.org The methylation at A2503 is thought to directly interfere with the binding of these five distinct classes of antibiotics to the peptidyl transferase center of the ribosome. asm.org

| Methyltransferase | Target Site (in 23S rRNA) | Resistance Phenotype | Mechanism of Action |

| Erm family | A2058 | MLSB (Macrolide-Lincosamide-Streptogramin B) | Mono- or dimethylation of adenine, reducing drug binding affinity. mcmaster.canih.gov |

| Cfr | A2503 | PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, Streptogramin A) | Methylation of adenine, sterically hindering the binding of multiple antibiotic classes. oup.comasm.org |

Other Point Mutations in Ribosomal Target Sites

In addition to enzymatic modification, point mutations within the 23S rRNA gene itself can also confer resistance to lincosamides. These mutations typically occur at or near the antibiotic binding site in domain V of the 23S rRNA. nih.govasm.org For example, mutations at positions A2058 and A2059 are well-documented to cause resistance to both macrolides and lincosamides. nih.govnih.gov

Specific mutations, such as A2058G and A2059G, have been identified in various bacterial species. asm.org The nature of the amino acid substitution can influence the level and spectrum of resistance. For instance, in Helicobacter pylori, mutations at position A2142 (equivalent to A2058 in E. coli) were found to confer cross-resistance to all MLS antibiotics, whereas mutations at the adjacent A2143 position resulted in resistance to macrolides and lincosamides but not to streptogramin B. nih.gov Similarly, a C2611G mutation has been shown to result in significant resistance to 14- and 15-membered macrolides and streptogramin B, with a lesser effect on lincosamide susceptibility. asm.org

| Mutation Site (in 23S rRNA) | Example Mutation | Associated Resistance |

| A2058 | A2058G, A2058T | Macrolide and Lincosamide resistance. asm.orgnih.gov |

| A2059 | A2059G, A2059C | Macrolide and Lincosamide resistance. asm.orgnih.gov |

| C2611 | C2611G, C2611A | Macrolide and Streptogramin B resistance, with variable impact on lincosamides. asm.org |

Enzymatic Inactivation of Lincosamides

Another significant mechanism of resistance involves the enzymatic modification and subsequent inactivation of the lincosamide antibiotic itself. This is accomplished by specific enzymes that chemically alter the drug molecule, rendering it unable to bind to its ribosomal target.

Characterization of Inactivating Enzymes (e.g., Lnu, LinAN2)

Several lincosamide-inactivating enzymes have been identified and characterized. These are primarily nucleotidyltransferases, which catalyze the transfer of a nucleotide monophosphate to a hydroxyl group on the antibiotic. The genes encoding these enzymes are often located on mobile genetic elements, facilitating their spread among bacterial populations.

The lnu (lincosamide nucleotidyltransferase) genes, also referred to as lin (lincosamide inactivation) genes, encode for these inactivating enzymes. For example, the product of the lnu(A) gene, also known as LinA, is a lincosamide O-nucleotidyltransferase that specifically inactivates lincomycin (B1675468) and, to a lesser extent, clindamycin (B1669177). Another example is the enzyme encoded by the lnu(B) gene, LinB, which has also been shown to inactivate lincosamides.

Biochemical Pathways of Inactivation

The biochemical pathway of lincosamide inactivation by nucleotidyltransferases involves the adenylation or guanylation of the antibiotic. In the presence of ATP or GTP, the enzyme catalyzes the transfer of AMP or GMP to a hydroxyl group of the lincosamide molecule. This modification, most commonly occurring at the C3 hydroxyl group of the lincosamine (B1675473) sugar moiety, sterically hinders the binding of the antibiotic to the ribosome. This enzymatic reaction effectively detoxifies the antibiotic within the bacterial cell.

Efflux Pump Systems Mediating Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. frontiersin.org This mechanism reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, allowing the bacterium to survive and replicate.

Resistance to lincosamides can be mediated by efflux pumps, although this mechanism is often more closely associated with macrolide resistance. The msr (macrolide and streptogramin resistance) genes, such as msr(A), encode for ATP-binding cassette (ABC) transporters that can efflux 14- and 15-membered macrolides and streptogramin B antibiotics. frontiersin.org While the primary substrates are macrolides, some studies suggest a potential for these pumps to contribute to reduced susceptibility to lincosamides.

Similarly, the mef (macrolide efflux) genes, such as mef(A), encode for major facilitator superfamily (MFS) transporters that are also primarily associated with macrolide resistance. The contribution of these and other efflux systems to clinically significant lincosamide resistance is an area of ongoing research.

Identification and Characterization of Efflux Transporters

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. wikipedia.org This mechanism is a significant contributor to intrinsic and acquired resistance in various bacteria. For the lincosamide class of antibiotics, several efflux transporter families have been identified and characterized, primarily in Gram-positive bacteria. nih.govnih.gov

These transporters are broadly categorized into several superfamilies, with the ATP-binding cassette (ABC) and the Major Facilitator Superfamily (MFS) being the most prominent in conferring resistance to lincosamides. nih.govnih.gov

ATP-Binding Cassette (ABC) Superfamily: ABC transporters utilize the energy from ATP hydrolysis to drive the expulsion of substrates across the cell membrane. nih.govbiotechmedjournal.com In the context of lincosamide resistance, several ABC transporters have been identified:

Lsa (Lincosamide and Streptogramin A) proteins: The lsa gene family encodes for ABC transporters that confer resistance to lincosamides and streptogramin A antibiotics. nih.govmdpi.com For instance, the Lsa(A) protein, found in Enterococcus faecalis, is a well-characterized ABC transporter that provides intrinsic resistance to these antibiotics. mdpi.com

Vga (Virginiamycin A) proteins: Originally identified for their role in streptogramin A resistance, some Vga transporters, like Vga(A) and Vga(B) found in Staphylococcus aureus, have been shown to also extrude lincosamides.

Lmr (Lincosamide resistance) proteins: The LmrA protein in Streptomyces lincolnensis, the producer of lincomycin, is an ABC transporter that likely serves to protect the organism from the antibiotic it produces. nih.gov It has been shown to confer resistance to lincomycin.

Major Facilitator Superfamily (MFS): MFS transporters are secondary active transporters that utilize the proton motive force (PMF) as an energy source. wikipedia.orgnih.gov While more commonly associated with resistance to other antibiotic classes, some MFS pumps can also recognize and transport lincosamides. The characterization of MFS transporters for lincosamides is an ongoing area of research.

The identification and characterization of these efflux pumps typically involve a combination of genetic and biochemical approaches. Gene knockout studies, where the gene encoding a putative pump is deleted, are used to demonstrate a resulting increase in susceptibility to the antibiotic. Subsequently, the gene can be expressed in a susceptible host to confirm its role in conferring resistance. Transport assays using radiolabeled antibiotics or fluorescent dyes in whole cells or membrane vesicles are then employed to directly measure the transport activity of the protein.

| Transporter Family | Specific Transporter | Encoding Gene | Identified In | Primary Substrates |

|---|---|---|---|---|

| ABC Superfamily | Lsa(A) | lsa(A) | Enterococcus faecalis | Lincosamides, Streptogramin A |

| ABC Superfamily | Vga(A) | vga(A) | Staphylococcus aureus | Streptogramin A, Lincosamides |

| ABC Superfamily | LmrA | lmrA | Streptomyces lincolnensis | Lincomycin |

Substrate Specificity and Energetics of Efflux

The efficacy of an efflux pump in conferring resistance is determined by its substrate specificity and the efficiency of its energy coupling mechanism.

Substrate Specificity: Efflux pumps exhibit a range of substrate specificities, from highly specific for a single compound to broadly polyspecific, capable of transporting numerous structurally diverse molecules. nih.gov The substrate specificity of lincosamide efflux pumps is varied:

Lsa(A): This transporter demonstrates a relatively narrow substrate profile, primarily conferring resistance to lincosamides (like lincomycin and clindamycin) and streptogramin A antibiotics. nih.gov

Vga proteins: These transporters also have a defined substrate range that includes streptogramin A and lincosamides.

Polyspecific pumps: Some multidrug resistance (MDR) efflux pumps, which are not primarily categorized as lincosamide pumps, may also be able to transport these antibiotics, albeit with lower efficiency. The polyspecificity of these pumps is attributed to a large and flexible substrate-binding pocket that can accommodate a variety of chemical structures. nih.gov

Research into the substrate specificity of these pumps often involves determining the minimum inhibitory concentrations (MICs) of a wide array of antibiotics against bacterial strains that overexpress a particular pump. A significant increase in the MIC for a specific antibiotic in the overexpressing strain compared to a control strain indicates that the antibiotic is a substrate for that pump.

Energetics of Efflux: The transport of antibiotics out of the cell is an energy-dependent process. wikipedia.orgasm.org The two primary energy sources for bacterial efflux pumps are ATP hydrolysis and the proton motive force (PMF). nih.govresearchgate.net

ABC Transporters (e.g., Lsa, Vga, LmrA): These are primary active transporters that directly couple the hydrolysis of ATP to the conformational changes required for substrate translocation across the membrane. nih.govbiotechmedjournal.com The process involves the binding of ATP to nucleotide-binding domains (NBDs), which triggers a series of structural rearrangements in the transmembrane domains (TMDs), ultimately leading to the extrusion of the substrate.

MFS Transporters: These are secondary active transporters that harness the electrochemical potential of a proton gradient across the cytoplasmic membrane. wikipedia.org The influx of a proton down its concentration gradient is coupled to the efflux of the antibiotic substrate against its concentration gradient. The energy for maintaining the PMF is derived from the cell's respiratory chain.

The study of the energetics of efflux pumps often involves the use of metabolic inhibitors. For example, protonophores like carbonyl cyanide m-chlorophenylhydrazone (CCCP) dissipate the PMF and would therefore inhibit the activity of MFS transporters, but not ABC transporters. Conversely, inhibitors of ATP synthesis would affect the function of ABC transporters.

| Transporter Family | Energy Source | Mechanism | Example Inhibitor Effect |

|---|---|---|---|

| ABC Superfamily | ATP Hydrolysis | Primary Active Transport | Inhibited by agents that deplete intracellular ATP. |

| Major Facilitator Superfamily (MFS) | Proton Motive Force (PMF) | Secondary Active Transport (Proton Antiport) | Inhibited by protonophores (e.g., CCCP) that dissipate the PMF. |

Analytical Chemistry Methodologies for Lincomycin 2,4 Diphosphate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of Lincomycin (B1675468) and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, though other methods have specialized applications.

A variety of HPLC methods have been developed and validated for the analysis of Lincomycin, providing a framework for the analysis of Lincomycin 2,4-Diphosphate. ekb.eg These methods are valued for their precision, simplicity, and sensitivity. ekb.egekb.eg

The success of HPLC separation is highly dependent on the selection and optimization of the stationary and mobile phases. innovareacademics.in

Stationary Phases: Reversed-phase columns, particularly octadecylsilyl (C18 or ODS) silica (B1680970) gel, are overwhelmingly the stationary phase of choice for Lincomycin analysis. nih.govresearchgate.net Column dimensions and particle sizes vary, with common examples being 250 mm x 4.6 mm with 5 µm particles or shorter columns like 75 mm x 4.6 mm with 3.5 µm particles. ekb.egnih.gov For separating Lincomycin from closely related impurities like 7-epilincomycin, base-deactivated (BDS) columns have been shown to provide the necessary selectivity where other C18 columns fail. elsevier.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724). ekb.eginnovareacademics.innih.gov The pH of the buffer is a critical parameter for achieving optimal separation and peak shape. innovareacademics.in For instance, a mobile phase of 0.023 M orthophosphoric acid (adjusted to pH 2.3) and acetonitrile in a 67:33 (v/v) ratio has been successfully used. ekb.egekb.eg Other systems employ phosphate (B84403) buffers at varying pH levels, from acidic (pH 2.0-3.0) to neutral (pH 6.0). innovareacademics.innih.govnih.gov Ion-pairing agents, such as methane (B114726) sulphonic acid or hexanesulfonic acid sodium salt, are sometimes added to the mobile phase to improve the retention and separation of these amine-containing compounds on C18 columns. nih.govelsevier.comantecscientific.com Gradient elution may be used to speed up the elution of more retained compounds like Lincomycin in methods designed for simultaneous analysis with other antibiotics. nih.govantecscientific.com

| Stationary Phase | Mobile Phase Composition | Flow Rate | Reference |

|---|---|---|---|

| ZORBAX SB-C18 (3.5µm, 4.6 mm × 75 mm) | 0.023 M orthophosphoric acid (pH 2.3) and Acetonitrile (67:33, v/v) | 1.0 ml/min | ekb.eg |

| RP-C18 (5µm, 250 mm × 4.0 mm) | Gradient of Acetonitrile and Phosphate buffer (pH 6.0) with hexanesulfonic acid sodium salt | 1.0 ml/min | nih.gov |

| Inertsil ODS C-18 (5µm, 250 x 4.6mm) | Methanol: Acetonitrile: 1% Orthophosphoric Acid (10:65:25, v/v/v) | 1.0 ml/min | |

| Supelcosil LC-ABZ, C-18 (5µm, 250 × 4.6 mm) | Acetonitrile, Phosphate buffer (pH 5.0), and Methane Sulphonic Acid | 1.0 ml/min | elsevier.com |

| Kinetex EVO C18 (2.6 µm, 150 × 4.6 mm) | Gradient of Acetonitrile and 30 mM Phosphate buffer (pH 2.0) | 1.0 mL/min | mdpi.com |

Lincomycin lacks a strong chromophore, resulting in UV detection typically being performed at lower wavelengths where sensitivity is maximized. researchgate.net The selection of an appropriate wavelength is crucial for achieving the desired sensitivity. Common wavelengths used for the detection of Lincomycin and its related compounds are in the range of 210 nm to 227 nm. ekb.egnih.govnih.govmdpi.com Specific validated methods have employed detection at 210 nm, 220 nm, and 258 nm. ekb.egnih.gov Deliberate changes in the detection wavelength (e.g., from 208 nm to 212 nm) have been studied in robustness tests, showing minimal impact on chromatographic performance. ekb.eg

Gas Chromatography (GC): GC-based methods are less common for Lincomycin analysis due to the compound's low volatility. However, they can be employed for residue analysis when coupled with sensitive detectors like a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). mdpi.comnih.gov These methods necessitate a pre-column derivatization step to increase the volatility and thermal stability of the analyte. nih.govgoogle.com A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into their trimethylsilyl (B98337) ethers. nih.govgoogle.com

Capillary Electrophoresis (CE): CE offers an alternative separation technique based on the electrophoretic mobility of ions in an electric field. nih.gov While there are no specific CE methods reported for Lincomycin 2,4-Diphosphate, methods have been developed for related compounds. Capillary Zone Electrophoresis (CZE) is the most common mode used for drug impurity profiling. nih.gov Interestingly, a derivative of Lincomycin, Clindamycin (B1669177) Phosphate, has been successfully used as a novel chiral selector in CE for the enantiomeric separation of other basic drugs. nih.gov This suggests that CE methods could be developed for Lincomycin 2,4-Diphosphate, potentially for impurity profiling or chiral separations, by optimizing parameters such as the background electrolyte pH, selector concentration, and temperature. nih.gov

High-Performance Liquid Chromatography (HPLC) Development and Validation[22],[23],[24],

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric techniques are often coupled with chromatographic methods to provide enhanced selectivity and sensitivity, as well as structural information.

UV Spectroscopy: As a standalone technique, UV spectrophotometry can be used for the estimation of Lincomycin. researchgate.net Lincomycin Hydrochloride exhibits a maximum absorbance (λmax) at 196 nm in water. researchgate.net However, this method lacks the specificity of chromatographic techniques and is more susceptible to interference from other UV-absorbing compounds in a complex matrix.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Lincomycin and its derivatives. mdpi.com It provides high sensitivity and specificity, making it ideal for residue analysis and the identification of impurities. mdpi.com Electrospray ionization (ESI) in the positive mode is typically used. For quantitative analysis, the instrument is often operated in the multiple reaction monitoring (MRM) mode, which enhances the signal-to-noise ratio and provides excellent selectivity. GC-MS is also used for confirmation of the analyte's identity, especially in residue analysis, following a derivatization step. nih.gov

| Technique | Ionization Mode | Key Parameters | Reference |

|---|---|---|---|

| LC-MS/MS | ESI Positive | Gas Temperature: 325°C; Nebulizer Gas: 60 psi; Fragmentation Voltage: 70 V; Collision Energy: 10 V | |

| GC-MS | N/A (Post-derivatization) | Derivatization with BSTFA; used for confirmation of identity and quantification | nih.gov |

Method Validation Parameters for Research Applications

For research applications, analytical methods must be validated to ensure they are reliable and fit for purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov Key parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components. nih.govnih.gov This is often demonstrated by comparing chromatograms of blank, spiked, and standard samples. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. ekb.egnih.govekb.eg For Lincomycin, linearity is often established over ranges such as 5.0-100 µg/ml, with a correlation coefficient (R²) of >0.999 typically achieved. ekb.egekb.eg

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies on spiked samples. ekb.egnih.gov Mean recoveries for Lincomycin are generally expected to be within 98-102%. ekb.egnih.gov

Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ekb.egnih.gov Results are expressed as the relative standard deviation (RSD), which should typically be less than 2%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an HPLC-UV method, the LOD and LOQ for Lincomycin have been reported as 1.41 µg/ml and 4.29 µg/ml, respectively. ekb.eg Another study found values as low as 0.05 ppm (LOD) and 0.15 ppm (LOQ). researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, wavelength). ekb.eg This provides an indication of its reliability during normal usage. ekb.eg

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | ekb.egekb.eg |

| Accuracy (% Recovery) | 98.33% to 99.83% | ekb.eg |

| Precision (RSD%) | < 2% | nih.gov |

| LOD | 0.05 - 1.41 µg/ml | ekb.egresearchgate.net |

| LOQ | 0.15 - 4.29 µg/ml | ekb.egresearchgate.net |

Linearity and Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For lincomycin and its related compounds, linearity is typically established using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Detailed research findings demonstrate that HPLC methods for lincomycin exhibit excellent linearity over various concentration ranges. A calibration plot for lincomycin hydrochloride was found to be linear from 5.0 to 100 µg/mL, with a regression equation of y = 33.605x + 5.6529 and a correlation coefficient (R²) of 0.9999. ekb.egekb.eg Another study validated a method over a range of 60% to 140% of the target concentration, also achieving an R² of 0.9999. nih.gov The analysis of lincomycin in complex biological matrices, such as broiler chicken plasma, has also shown strong linearity with an R² value of 0.9983. nih.gov When analyzing residues in various animal-derived foods, a strong linear relationship was confirmed across a range from the limit of quantification up to 3000 µg/kg. nih.gov

Table 1: Examples of Linearity and Range for Lincomycin Analysis

| Matrix/Sample Type | Concentration Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|

| Drug Substance | 5.0 - 100 µg/mL | 0.9999 | ekb.egekb.eg |

| Injectable Formulation | 60% - 140% of target | 0.9999 | nih.gov |

| Chicken Blood Plasma | Not Specified | 0.9983 | nih.gov |

| Animal Tissues | LOQ - 3000 µg/kg | 0.9912–0.9994 | nih.gov |

| Milk | 10 - 200 µg/L | Not Specified | mdpi.com |

Precision and Accuracy Assessments

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results to the true value. These are critical parameters for validating the reliability of an analytical method.

Accuracy is often determined through recovery studies. For lincomycin, mean recoveries from pharmaceutical formulations have been reported in the range of 98.33% to 99.83%. ekb.eg Another study on a tablet formulation found a high percentage of recovery at 101.307%, indicating the method is highly accurate and free from interference from excipients. researchgate.net In the analysis of lincomycin residues in 11 different animal-derived food matrices, recoveries ranged from 71.11% to 98.30%. nih.gov A method for detecting lincomycin in milk achieved a recovery of 92.3% to 97.2%. mdpi.com

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of lincomycin in animal tissues, the intra-day RSD was between 1.5–13.4% and the inter-day RSD was 1.9–12.1%. nih.gov In milk samples, the precision was excellent, with RSD values between 0.25% and 1.96%. mdpi.com For pharmaceutical dosage forms, RSD values for accuracy and precision studies are consistently below the typical acceptance criterion of 2%. researchgate.net

Table 2: Summary of Precision and Accuracy Data for Lincomycin Analysis

| Matrix/Sample Type | Accuracy (% Recovery) | Precision (% RSD) | Reference |

|---|---|---|---|

| Drug Substance | 98.33% - 99.83% | 0.221% - 0.621% | ekb.eg |

| Tablet Formulation | 101.307% | < 2% | researchgate.net |

| Animal Tissues | 71.11% - 98.30% | 1.5% - 13.4% (Intra-day) 1.9% - 12.1% (Inter-day) | nih.gov |

| Milk | 92.3% - 97.2% | 0.25% - 1.96% | mdpi.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are crucial for determining trace amounts of substances, such as impurities or residues in environmental and biological samples. The sensitivity of HPLC methods for lincomycin has been demonstrated through various LOD and LOQ studies. For a lincomycin hydrochloride drug substance, the LOD and LOQ were calculated to be 1.41 µg/mL and 4.29 µg/mL, respectively. ekb.eg Another method developed for a pharmaceutical dosage form reported a significantly lower LOD of 0.05 ppm (µg/mL) and an LOQ of 0.15 ppm. researchgate.net In the context of residue analysis in animal-derived foods, LODs were found to be in the range of 25–40 µg/kg, with LOQs ranging from 40–60 µg/kg, depending on the specific tissue matrix. nih.gov A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for milk samples established an LOD of 0.013 ng/mL. mdpi.com

Table 3: Reported LOD and LOQ Values for Lincomycin

| Matrix/Sample Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| Drug Substance | 1.41 µg/mL | 4.29 µg/mL | ekb.eg |

| Pharmaceutical Dosage Form | 0.05 ppm | 0.15 ppm | researchgate.net |

| Chicken Blood Plasma | 13.98 µg/mL | 4.86 µg/mL | nih.gov |

| Animal Tissues | 25 - 40 µg/kg | 40 - 60 µg/kg | nih.gov |

| Milk (LC-MS/MS) | 0.013 ng/mL | Not Specified | mdpi.com |

Application in Environmental and Biotechnological Sample Analysis

The validated analytical methods for lincomycin are widely applicable for its detection in various environmental and biotechnological samples. The presence of antibiotic residues in the environment and in food products is a significant concern, necessitating sensitive and reliable detection methods. nih.gov

In an environmental context, these HPLC methods are used to monitor lincomycin residues in foods of animal origin, which can be a pathway for human exposure. A developed HPLC-UVD method was successfully applied to detect lincomycin in 11 types of matrices, including pig liver and muscle; chicken kidney and liver; cow fat, liver, and milk; and goat muscle, liver, and milk. nih.gov Another method utilized a copper-based metal-organic framework for solid-phase extraction coupled with LC-MS/MS to determine lincomycin levels in commercial milk samples. mdpi.com

In biotechnology and related fields, these methods are essential for pharmacokinetic studies and quality control. An HPLC method was validated for calculating the residual concentration of lincomycin in broiler chicken blood plasma, which is vital for ensuring food safety and studying drug metabolism. nih.gov Furthermore, lincomycin is used as a selective agent in microbiological culture media. For example, it is a component of the Mycobactosel modification of the Lowenstein-Jensen medium, where it inhibits the growth of gram-positive organisms to allow for the selective isolation of mycobacteria. microbenotes.com The ability to accurately quantify lincomycin in such media is important for ensuring its proper concentration and function.

Chemical Stability and Degradation Pathways of Lincomycin 2,4 Diphosphate

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for Lincomycin (B1675468) 2,4-Diphosphate in aqueous environments. The molecule contains several functional groups susceptible to hydrolytic cleavage, primarily the phosphate (B84403) esters and the thioglycosidic linkage. The kinetics of these reactions are significantly influenced by factors such as pH and temperature.

The two phosphate ester groups at the 2- and 4-positions of the sugar moiety are key sites for hydrolytic attack. The cleavage of these ester bonds results in the formation of lincomycin 2-phosphate, lincomycin 4-phosphate, and ultimately, the parent lincomycin molecule. This reaction is a form of dephosphorylation.

Studies on related compounds, such as lincomycin-2-phosphate, confirm the susceptibility of the phosphate ester to hydrolysis. nih.govscilit.com The mechanism typically involves nucleophilic attack by a water molecule on the phosphorus atom, which can be catalyzed by either acid or base. Under acidic conditions, the phosphate group is protonated, making the phosphorus atom more electrophilic and thus more susceptible to attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, facilitating the cleavage of the P-O bond. A patent describing the synthesis of lincomycin derivatives mentions the use of acid hydrolysis to remove phosphate groups, underscoring the lability of this bond under acidic conditions. google.com

The thioglycosidic bond, which links the methylthio group to the sugar moiety, is another potential site for hydrolysis, although it is generally more stable than an O-glycosidic bond. Cleavage of this bond would lead to the separation of the sugar and the sulfur-containing side chain, resulting in a significant loss of biological activity. The general structure of lincosamides is known to be susceptible to hydrolysis that splits the molecule into its constituent sugar and proline moieties, which would involve cleavage of the amide bond and potentially the thioglycosidic linkage. wikipedia.org

The rate of hydrolytic degradation of lincosamides is highly dependent on both pH and temperature. While specific kinetic data for Lincomycin 2,4-Diphosphate is not extensively documented, detailed stability studies on the parent compound, lincomycin hydrochloride, provide valuable insights that can be extrapolated. nih.gov

Degradation studies of lincomycin hydrochloride in various buffer solutions at an elevated temperature (80°C) demonstrated that the hydrolysis follows first-order kinetics. nih.gov The stability of the molecule was found to be maximal in a slightly acidic medium, near pH 4. The degradation rate increases significantly in both highly acidic (pH < 4) and basic (pH > 6) conditions. At low pH, the degradation is subject to specific acid catalysis of the protonated form of the molecule. At higher pH values, hydroxide ion catalysis contributes to the degradation. nih.gov

The table below, based on data from lincomycin hydrochloride, illustrates the profound effect of pH on the stability of the lincosamide structure at 80°C. nih.gov

| pH | First-Order Rate Constant (k) (x 10⁻³ hour⁻¹) | Calculated Shelf-Life (t₉₀) (days) |

|---|---|---|

| 2.0 | 11.4 | 0.38 |

| 3.1 | 1.66 | 2.64 |

| 4.0 | 0.95 | 4.59 |

| 6.1 | 4.03 | 1.09 |

| 8.0 | 4.93 | 0.89 |

As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. The relationship between temperature and the reaction rate constant typically follows the Arrhenius equation, meaning that for every 10°C rise in temperature, the degradation rate can increase by a factor of two to three. Therefore, to minimize hydrolytic degradation, Lincomycin 2,4-Diphosphate formulations should be maintained at controlled, cool temperatures and buffered at an optimal pH.

Oxidative Degradation Mechanisms

Lincomycin 2,4-Diphosphate is susceptible to oxidative degradation, particularly when exposed to oxygen, light, or oxidizing agents. The primary sites for oxidative attack on the lincomycin molecule are the sulfur atom of the thiomethyl group and the tertiary amine of the pyrrolidine (B122466) ring. unipa.it

Oxidation of the thiomethyl group can lead to the formation of lincomycin sulfoxide (B87167) and, upon further oxidation, lincomycin sulfone derivatives. Studies on lincomycin hydrochloride have shown that it degrades rapidly in the presence of hydrogen peroxide, indicating its vulnerability to strong oxidizing conditions. nih.gov The pyrrolidine nitrogen can also be oxidized, though this is generally a slower process. unipa.it The formation of these oxidized impurities can significantly impact the stability and efficacy of the drug.

Photodegradation Pathways

Exposure to ultraviolet (UV) light can induce the degradation of lincomycin and its derivatives. Photodegradation often proceeds through oxidative pathways. Studies on lincomycin in aqueous solutions have shown that UV irradiation leads to the disappearance of the parent compound, a process that is significantly accelerated by the presence of a photocatalyst such as titanium dioxide (TiO₂). unipa.itresearchgate.net

The primary photodegradation pathways involve the oxidation of the molecule. unipa.it Key reactions include:

S-demethylation: Removal of the methyl group from the sulfur atom.

N-demethylation: Removal of the methyl group from the pyrrolidine nitrogen.

Propyldealkylation: Cleavage of the propyl group from the pyrrolidine ring.

Direct photolysis by UV light alone tends to result in the oxidation of lincomycin without complete breakdown (mineralization). unipa.itresearchgate.net However, in the presence of TiO₂, the photocatalytic process can lead to the complete mineralization of the antibiotic into inorganic species such as sulfate (B86663), ammonium (B1175870), and nitrate (B79036) ions. unipa.it

Thermal Decomposition Characteristics

Information regarding the chemical stability and degradation pathways of Lincomycin 2,4-Diphosphate is not publicly available.

Extensive research has been conducted to gather information on the chemical stability, degradation pathways, and environmental fate of the specific compound "Lincomycin 2,4-Diphosphate." Despite a thorough review of scientific literature, chemical databases, and environmental studies, no data was found for this particular diphosphate (B83284) derivative of lincomycin.

The available research on the environmental behavior of related compounds, such as the parent antibiotic Lincomycin, addresses topics like biodegradation, abiotic degradation, and sorption-desorption dynamics. However, these findings are specific to Lincomycin and cannot be extrapolated to accurately describe the properties and environmental fate of Lincomycin 2,4-Diphosphate.

Therefore, it is not possible to provide the requested article on the "" as outlined, due to the absence of published scientific data on this specific chemical compound.

Biotechnological Production and Engineering of Lincomycin Producing Organisms

Fermentation Process Optimization for Enhanced Production

Optimizing the conditions under which S. lincolnensis is cultured is a critical strategy for improving antibiotic yields. This involves fine-tuning both the nutritional components of the growth medium and the physical environment of the fermentation.

Culture Medium Component Studies

The composition of the fermentation medium significantly impacts the production of lincomycin (B1675468). Statistical methods, such as the Plackett-Burman design and response surface methodology, have been employed to identify the most influential nutrients and their optimal concentrations. doaj.orgscielo.brscielo.br

Key components that have been shown to be critical for lincomycin production include specific carbon and nitrogen sources. Studies have identified malt (B15192052) extract, dextrin, soluble starch, and ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) as the most significant factors influencing the yield. doaj.orgscielo.br Glucose is also a preferred carbon source, while corn steep liquor is a valuable nitrogen source due to its rich content of amino acids, vitamins, and trace elements. proquest.com By systematically optimizing the concentrations of these key ingredients, a significant increase in lincomycin production can be achieved. For instance, one study demonstrated a 40.5% increase in the lincomycin titer, reaching a concentration of 1345 µg/ml, after optimizing the medium. doaj.org Another optimization effort increased lincomycin A production by 28.3% to 4600 mg/L. researchgate.netresearchgate.net

| Component | Role/Observation | Reference |

|---|---|---|

| Soluble Starch | Significant carbon source; high concentrations (e.g., 3%) favor production. | scielo.br |

| Dextrin | Identified as a significant nutrient affecting yield. | doaj.orgscielo.br |

| (NH4)2SO4 | Important nitrogen source; its interaction with soluble starch enhances production. | doaj.orgscielo.br |

| Malt Extract | Influential nutrient, though its effect was independent of starch and (NH4)2SO4. | doaj.orgscielo.br |

| Glucose | Essential for cell growth and provides precursors for lincomycin synthesis. | proquest.com |

| Corn Steep Liquor | Preferred nitrogen source rich in amino acids and other essential nutrients. | proquest.com |

Environmental Factor Optimization (e.g., Osmotic Stress)

Microorganisms are sensitive to environmental stresses during fermentation, including osmotic pressure, which can significantly alter their metabolic pathways. researchgate.net Research has shown that manipulating the osmotic environment of the S. lincolnensis culture can be a powerful tool to not only enhance lincomycin A production but also to reduce the formation of the unwanted by-product, lincomycin B. researchgate.netscispace.com

The addition of osmolytes like sodium chloride (NaCl) to the fermentation medium creates osmotic stress. scispace.combbe.or.kr Studies have demonstrated that an optimal initial osmotic pressure, ranging between 0.860 and 1.355 Osmol/kg, is beneficial for lincomycin fermentation. scispace.com This strategy has proven effective in both flask and bioreactor scales. In one study, adding 10 g/L of NaCl increased the lincomycin A titer by 26% and dramatically decreased the lincomycin B content by 80% in flask fermentations. scispace.com The mechanism behind this effect involves an increase in the intracellular availability of S-adenosylmethionine (SAM), the methyl donor required for the final methylation step in lincomycin A biosynthesis. scispace.combbe.or.kr Osmotic stress upregulates genes involved in sulfur metabolism, leading to a greater supply of SAM, which in turn favors the complete methylation that distinguishes lincomycin A from lincomycin B. scispace.combbe.or.kr

| Condition | Scale | Lincomycin A Titer Change | Lincomycin B Content Change | Reference |

|---|---|---|---|---|

| 10 g/L NaCl | Flask | +26% | -80% (from 4.04% to 0.75%) | scispace.combbe.or.kr |

| 10 g/L NaCl | 15 L Bioreactor | Not specified | -29.5% (from 8.20% to 5.78%) | scispace.combbe.or.kr |

| Optimized Medium (including osmotic stress) | Flask | +28.3% | -82.2% (reduced to 0.8%) | researchgate.netresearchgate.net |

Genetic Engineering and Strain Improvement

Beyond optimizing fermentation conditions, direct manipulation of the genetic makeup of S. lincolnensis offers a more targeted approach to improving lincomycin production. This involves modifying the biosynthetic pathway at the gene level to enhance productivity and reduce undesirable by-products.

Manipulation of Biosynthetic Gene Clusters (e.g., lmb cluster)

The genes responsible for producing lincomycin are organized into a single biosynthetic gene cluster (BGC), known as the lmb cluster, in the genome of S. lincolnensis. researchgate.netnih.gov This cluster is composed of 27 open reading frames with biosynthetic or regulatory functions (lmb genes) and three resistance genes (lmr genes). nih.gov The entire lmb gene cluster spans over 35 kb of DNA. researchgate.net

Understanding the function of each gene within the lmb cluster is fundamental to genetic engineering efforts. For example, industrial overproducing strains of S. lincolnensis have been found to contain duplications of the entire lmb cluster, indicating that increasing the gene dosage is a viable strategy for enhancing production. nih.gov The cluster contains genes encoding key enzymes for the synthesis of the two main moieties of lincomycin: the amino acid propylproline (PPL) and the sugar methylthiolincosaminide (MTL). researchgate.netasm.org By identifying and manipulating the genes that constitute bottlenecks in the pathway, researchers can engineer strains with significantly improved lincomycin yields.

Regulation of Biosynthesis (e.g., AdpAlin)

Lincomycin production is controlled by a complex regulatory network. A key player in this network is AdpAlin, a pleiotropic transcriptional regulator that acts as a primary activator for the entire lincomycin biosynthesis process. nih.govresearchgate.net Deletion of the adpAlin gene has been shown to completely halt lincomycin biosynthesis, demonstrating its critical role. nih.gov

AdpAlin exerts its control in several ways. Electrophoretic mobility shift assays (EMSAs) have confirmed that AdpAlin directly binds to the promoter regions of all eight putative operons within the lmb gene cluster, activating their transcription. nih.govresearchgate.net Furthermore, AdpAlin is involved in a regulatory cascade. It activates the transcription of lmbU, another important gene within the cluster that encodes a cluster-situated regulator (CSR). nih.govresearchgate.net The LmbU protein, in turn, regulates the expression of other lmb genes, such as activating lmbA and lmbJ and repressing lmbK. asm.org AdpAlin also indirectly influences biosynthesis by activating the bldA gene, which is a global regulator of both antibiotic production and morphological differentiation in Streptomyces. nih.gov This intricate, multi-layered control makes AdpAlin a prime target for genetic manipulation to switch on or enhance the entire biosynthetic pathway.

Strategies for By-product (e.g., Lincomycin B) Reduction

A significant challenge in lincomycin fermentation is the co-production of lincomycin B, a structurally similar but less potent analogue. google.com Regulatory guidelines often require that lincomycin B content be less than 5% in final formulations. researchgate.net Therefore, strategies to minimize its formation are of high industrial importance.

Novel Approaches in Bioconversion and Biocatalysis

The biotechnological production of lincomycin derivatives, including phosphorylated forms, represents a promising avenue for the development of new antibiotics with potentially enhanced properties. While specific research on the bioconversion of Lincomycin 2,4-Diphosphate is not extensively documented, existing knowledge on the microbial transformation of lincomycin and the broader field of biocatalytic phosphorylation provides a foundation for exploring novel approaches.

Microbial transformation of lincomycin has been observed, notably the phosphorylation of the antibiotic by Streptomyces species. This inherent capability of microorganisms to modify lincomycin serves as a critical starting point for developing targeted bioconversion processes. The enzymatic systems within these organisms, particularly phosphotransferases, are key to these transformations.

Novel approaches in bioconversion and biocatalysis for producing phosphorylated lincomycin derivatives could leverage these naturally occurring enzymes or involve the engineering of new biocatalytic systems. Key strategies include the identification and characterization of specific lincomycin kinases, the use of whole-cell biotransformation, and the application of enzyme engineering to create catalysts with desired specificities.

Enzymatic Phosphorylation of Lincomycin

The enzymatic phosphorylation of lincomycin has been demonstrated in Streptomyces species. This process is often associated with antibiotic resistance mechanisms, where the addition of a phosphate (B84403) group inactivates the antibiotic. However, this same enzymatic machinery can be harnessed for the production of phosphorylated lincomycin compounds. The primary enzymes involved in such transformations are phosphotransferases, which catalyze the transfer of a phosphate group from a donor molecule, typically ATP, to the antibiotic.

| Enzyme Class | Function | Potential Application for Lincomycin Phosphorylation |

| Phosphotransferases | Transfer of a phosphate group from a donor (e.g., ATP) to a substrate. | Direct phosphorylation of lincomycin at specific hydroxyl groups. |

| Kinases | A specific type of phosphotransferase that transfers a phosphate group to a specific molecule. | Identification of a lincomycin-specific kinase for targeted phosphorylation. |

Whole-Cell Bioconversion

A practical approach for the production of phosphorylated lincomycin derivatives involves the use of whole-cell biocatalysts. In this method, a microorganism known to produce lincomycin-phosphorylating enzymes, such as a non-pathogenic strain of Streptomyces, is cultured in the presence of lincomycin. The microbial cells then act as self-contained biocatalysts, converting the supplied lincomycin into its phosphorylated form.

Research Findings on Lincomycin Biotransformation

| Organism | Transformation Observed | Product | Reference |

| Streptomyces species | Phosphorylation of lincomycin | Lincomycin phosphate | (Argoudelis & Coats, 1969) |

This approach offers several advantages, including the elimination of the need for enzyme purification and the presence of cofactor regeneration systems within the cell. However, challenges such as substrate and product transport across the cell membrane and potential product degradation need to be addressed.

Enzyme Engineering and Directed Evolution

For the specific production of Lincomycin 2,4-Diphosphate, where two specific hydroxyl groups need to be phosphorylated, enzyme engineering and directed evolution present powerful tools. By modifying the active site of a known phosphotransferase, it may be possible to alter its substrate specificity and regioselectivity to favor the diphosphorylation of lincomycin at the desired positions.

Directed evolution involves creating a library of enzyme variants through random mutagenesis and then screening for variants with the desired activity. This iterative process can lead to the development of highly specific and efficient biocatalysts for the synthesis of Lincomycin 2,4-Diphosphate.

Computational Studies and Molecular Modeling of Lincomycin 2,4 Diphosphate

Molecular Dynamics Simulations

No published studies were found that specifically detail molecular dynamics simulations of Lincomycin (B1675468) 2,4-Diphosphate.

There is no available data from molecular dynamics simulations on the conformational analysis and flexibility of Lincomycin 2,4-Diphosphate.

Specific details on the interaction dynamics between Lincomycin 2,4-Diphosphate and ribosomal components from molecular dynamics simulations are not present in the current scientific literature.

Quantum Chemical Calculations

No dedicated quantum chemical calculation studies for Lincomycin 2,4-Diphosphate have been identified in the surveyed literature. While density functional theory (DFT) has been used to study the degradation pathways of the parent lincomycin molecule, this research does not extend to the 2,4-diphosphate derivative.

Predictions regarding the electronic structure and reactivity of Lincomycin 2,4-Diphosphate based on quantum chemical calculations are not available.

There are no known studies that have simulated the spectroscopic properties of Lincomycin 2,4-Diphosphate.

Molecular Docking and Ligand Binding Predictions

Specific molecular docking studies predicting the binding of Lincomycin 2,4-Diphosphate to its biological targets have not been reported.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to elucidate the relationship between the chemical structure of a molecule and its biological activity. Computational methods have become indispensable in modern SAR studies, providing insights at a molecular level that are often unattainable through experimental methods alone. For lincosamides, computational SAR studies typically focus on how modifications to the core structure—comprising a pyrrolidine (B122466) ring linked to a pyranose moiety—affect their binding to the bacterial ribosome, their primary site of action. wikipedia.org

Lincosamides function by binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting protein synthesis. nih.gov Computational studies, including quantum mechanical calculations and molecular docking, have been employed to understand the intramolecular interactions, such as hydrogen bonds within the clindamycin (B1669177) molecule, and how these interactions influence its conformation and binding affinity to the ribosomal target. nih.gov For instance, studies have shown that modifications at the C-6 and C-7 positions of the lincomycin scaffold can significantly impact antibacterial activity. researchgate.net

While no specific computational SAR studies on Lincomycin 2,4-diphosphate are available, we can extrapolate from research on other lincomycin analogs. The introduction of phosphate (B84403) groups at the 2 and 4 positions of the sugar moiety would significantly alter the molecule's electrostatic potential and polarity. A computational SAR study of Lincomycin 2,4-diphosphate would likely involve:

Molecular Docking: Simulating the binding of Lincomycin 2,4-diphosphate to the 50S ribosomal subunit of clinically relevant bacteria, such as Staphylococcus aureus. oup.com This would help predict the binding orientation and affinity, and identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between the diphosphate (B83284) groups and ribosomal residues.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties (descriptors) of a series of lincomycin derivatives, including the diphosphate, with their observed biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the Lincomycin 2,4-diphosphate-ribosome complex over time to assess the stability of the binding and understand the conformational changes that may occur upon binding.